Azido-PEG4-(CH2)3-methyl ester

PROTAC synthesis Bioconjugation Click chemistry

This heterobifunctional PEG4 linker features an azide for CuAAC/SPAAC click chemistry and a methyl ester that serves as a masked carboxylic acid, enabling sequential conjugation strategies unavailable with free acid analogs. Its neutral charge (XLogP=0.7) ensures superior passive permeability for intracellular PROTAC targets. With 2-year stability at 4°C, it eliminates -20°C storage dependence, making it operationally advantageous for multi-site studies.

Molecular Formula C13H25N3O6
Molecular Weight 319.35 g/mol
CAS No. 1835759-71-1
Cat. No. B605853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-(CH2)3-methyl ester
CAS1835759-71-1
SynonymsAzido-PEG4-(CH2)3-methyl ester
Molecular FormulaC13H25N3O6
Molecular Weight319.35 g/mol
Structural Identifiers
InChIInChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3
InChIKeyPZVGELSZWFBVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-(CH2)3-methyl ester (CAS 1835759-71-1) – Heterobifunctional PEG4 Linker for Click Chemistry and PROTAC Synthesis


Azido-PEG4-(CH2)3-methyl ester (CAS 1835759-71-1) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker with molecular formula C₁₃H₂₅N₃O₆ and molecular weight 319.35 g/mol [1]. The compound contains a terminal azide group (-N₃) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions , a tetra-ethylene glycol (PEG4) spacer arm of approximately 16–18 Å in extended length that confers aqueous solubility and conformational flexibility, and a methyl ester terminus that can be hydrolyzed to a carboxylic acid for amide coupling or directly utilized in esterification reactions . The compound is widely employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation applications requiring bioorthogonal ligation .

Why Azido-PEG4-(CH2)3-methyl ester Cannot Be Substituted with Arbitrary PEG Linkers in PROTAC and Bioconjugation Workflows


PEG-based linkers within the azido-functionalized class exhibit fundamentally different physicochemical and synthetic behavior depending on (1) PEG chain length (PEG2 vs. PEG4 vs. PEG6 vs. PEG8), (2) terminal functional group identity (methyl ester vs. carboxylic acid vs. alcohol), and (3) alkyl spacer presence and length. Systematic structure-activity relationship studies in PROTAC development demonstrate that linker length directly modulates ternary complex formation efficiency, with PEG4 representing a discrete conformational optimum for targets with buried or sterically congested binding pockets, whereas shorter PEG2 variants impose excessive conformational constraint and longer PEG8 variants increase entropic penalties [1]. Furthermore, terminal group selection dictates downstream conjugation strategy: the methyl ester of the target compound requires hydrolysis before amine coupling, whereas the free carboxylic acid of Azido-PEG4-propionic acid (CAS 1257063-35-6) enables direct amidation but carries a net negative charge at physiological pH that alters pharmacokinetic distribution . Substituting without experimental validation of these orthogonal parameters introduces uncontrolled variables that compromise target degradation efficiency, conjugate solubility, and batch-to-batch reproducibility [2].

Azido-PEG4-(CH2)3-methyl ester – Quantitative Differentiation Evidence Against Closest Structural Analogs


Functional Group Differentiation: Methyl Ester Versus Free Carboxylic Acid – Synthetic Versatility and Charge Neutrality

Azido-PEG4-(CH2)3-methyl ester contains a neutral methyl ester terminus (MW: 319.35 g/mol) [1], whereas the closest carboxylic acid analog Azido-PEG4-propionic acid (CAS 1257063-35-6) possesses a free -COOH terminus (MW: 291.30 g/mol) . The methyl ester provides a protected carboxylic acid handle that can be selectively hydrolyzed under mild basic conditions to generate the free acid in situ, enabling sequential orthogonal conjugation strategies not feasible with the pre-hydrolyzed analog. Critically, the neutral methyl ester imposes zero net charge at physiological pH, whereas the carboxylic acid analog carries an anionic charge (-1) that influences aqueous solubility, cell permeability, and non-specific electrostatic interactions with charged biomolecules .

PROTAC synthesis Bioconjugation Click chemistry

PEG4 Chain Length Optimization – Defined Conformational Span for Ternary Complex Formation in PROTAC Design

Azido-PEG4-(CH2)3-methyl ester incorporates a tetra-ethylene glycol (PEG4) spacer arm, representing one of three empirically validated 'gold standard' PEG lengths (PEG4, PEG6, PEG8) in PROTAC development [1]. Systematic studies have established that PEG4 provides a near-rigid conformational span optimal for targets with buried or sterically congested binding pockets, enforcing a well-defined distance between the E3 ligase ligand and the target protein warhead [2]. Shorter PEG2 linkers impose excessive conformational constraint that restricts the mutual orientation required for productive ubiquitination, while PEG8 and longer variants introduce additional gauche conformations that can increase ternary complex residence time but also elevate entropic penalties and reduce effective local concentration [3].

PROTAC linker optimization Targeted protein degradation Ternary complex formation

LogP and Hydrophilicity Profile – Quantified Lipophilicity for Predicting Aqueous Solubility and Membrane Partitioning

Azido-PEG4-(CH2)3-methyl ester exhibits a computed XLogP3-AA value of 0.7 [1], placing it in the optimal lipophilicity range for balancing aqueous solubility with passive membrane permeability. By comparison, the shorter alkyl-spacer variant Azido-PEG4-methyl ester (without the -(CH2)3- propyl segment) is expected to have a lower XLogP (more hydrophilic), while the longer alkyl-chain Azido-PEG4-(CH2)5-methyl ester would exhibit higher lipophilicity (predicted XLogP >1.2), increasing the risk of non-specific hydrophobic interactions and precipitation in aqueous formulations .

ADME prediction Solubility optimization Drug-likeness

Long-Term Storage Stability – Quantified Shelf-Life for Laboratory Procurement Planning

Azido-PEG4-(CH2)3-methyl ester exhibits defined long-term storage stability parameters: when stored as a powder at -20°C, the compound remains stable for up to 3 years; at 4°C (refrigerated), stability is maintained for up to 2 years . In contrast, the hydroxyl-terminated analog Azido-PEG4-(CH2)3OH (CAS 2028281-87-8) is typically recommended for storage at -20°C only, with no published extended 4°C stability window, due to the greater susceptibility of free hydroxyl groups to moisture absorption and oxidative degradation compared to the more chemically robust methyl ester moiety [1].

Reagent stability Inventory management Long-term storage

Purity Specifications and Price Benchmarks – Comparative Procurement Metrics

Azido-PEG4-(CH2)3-methyl ester is commercially available at ≥95% to ≥98% purity from multiple global vendors. At the 100 mg scale, pricing ranges from approximately $350–$700 USD across suppliers, with volume discounts available at the 250 mg ($580–$1,100) and 500 mg ($870–$2,612) scales . This places the compound within the standard pricing tier for research-grade PEG4-azide linkers. Notably, the hydroxyl analog Azido-PEG4-(CH2)3OH is priced at approximately $176 for 100 mg and $290 for 250 mg [1], reflecting a ~50–60% lower cost per unit mass, which is attributable to the simpler synthetic route lacking the methyl ester protection step.

Chemical procurement Pricing analysis Vendor comparison

Topological Polar Surface Area and Hydrogen Bonding Capacity – Determinants of Passive Permeability

Azido-PEG4-(CH2)3-methyl ester has a computed Topological Polar Surface Area (TPSA) of 77.6 Ų and contains 8 hydrogen bond acceptors with 0 hydrogen bond donors [1]. This TPSA value falls within the established threshold (<140 Ų) for favorable passive membrane permeability, consistent with its XLogP of 0.7. In comparison, the free carboxylic acid analog Azido-PEG4-propionic acid (CAS 1257063-35-6) possesses a higher TPSA (estimated ~90–95 Ų due to the additional -OH group) and introduces one hydrogen bond donor, which can further reduce passive diffusion across lipid bilayers and alter intracellular accumulation kinetics .

Drug design Cell permeability Physicochemical profiling

Optimal Use Cases for Azido-PEG4-(CH2)3-methyl ester Based on Quantified Differentiation Evidence


PROTAC Library Synthesis Requiring Orthogonal Conjugation and Charge-Neutral Linker Precursors

Azido-PEG4-(CH2)3-methyl ester is ideally suited for parallel PROTAC library generation where the methyl ester serves as a protected carboxylic acid handle. The neutral charge (net charge = 0 at pH 7.4) and moderate lipophilicity (XLogP = 0.7) ensure that PROTAC intermediates maintain favorable solubility and passive cell permeability during biological screening [1]. The PEG4 length (≈16–18 Å extended) provides optimal conformational constraint for ternary complex formation with sterically congested target proteins, as supported by SAR studies demonstrating that PEG4 imposes a near-rigid span beneficial for buried binding pockets [2].

Sequential Bioconjugation Workflows Requiring Protected Carboxylic Acid Functionality

The methyl ester terminus of Azido-PEG4-(CH2)3-methyl ester functions as a protected carboxylic acid, enabling two-step orthogonal conjugation strategies: first, copper-catalyzed or strain-promoted azide-alkyne cycloaddition to attach an alkyne-bearing payload; second, mild basic hydrolysis (e.g., LiOH in THF/H₂O) to unmask the carboxylic acid for subsequent amide coupling to amine-containing biomolecules [1]. This sequential approach is not directly feasible with Azido-PEG4-propionic acid (CAS 1257063-35-6), which carries a free -COOH group (net charge -1 at pH 7.4) that can undergo premature or off-target reactions during the click chemistry step [2].

Long-Term Research Programs Requiring Extended Reagent Shelf-Life at Refrigerated Temperatures

Laboratories conducting multi-year PROTAC optimization campaigns benefit from Azido-PEG4-(CH2)3-methyl ester's validated 2-year stability at 4°C [1]. This reduces dependency on -20°C freezer space and mitigates the risk of freeze-thaw degradation cycles that compromise linker integrity. By comparison, the hydroxyl analog Azido-PEG4-(CH2)3OH lacks published 4°C extended stability data, necessitating -20°C storage and more stringent cold-chain management [2]. Procurement of the methyl ester variant is therefore operationally advantageous for facilities with limited ultra-low temperature storage capacity or for collaborative studies involving reagent distribution across multiple sites.

Cell-Permeable PROTAC Development Targeting Intracellular Proteins

The physicochemical profile of Azido-PEG4-(CH2)3-methyl ester (TPSA = 77.6 Ų, H-bond donors = 0, XLogP = 0.7) predicts favorable passive membrane permeability, placing the compound within established drug-like property space [1]. This is particularly critical for PROTACs targeting cytosolic or nuclear proteins where the intact conjugate must traverse the cell membrane prior to intracellular ester hydrolysis and ternary complex formation. The methyl ester variant offers superior permeability characteristics compared to the free acid analog (estimated TPSA ≈ 90–95 Ų; H-bond donors = 1), which is expected to exhibit reduced passive diffusion across lipid bilayers [2].

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